3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one
Description
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one (HWA-131) is a substituted thiazolo-triazinone derivative identified through structure-activity relationship (SAR) studies for its anti-inflammatory and immunomodulatory properties. Its core scaffold consists of a 7H-thiazolo[3,2-b][1,2,4]triazin-7-one fused with a 3,5-di-tert-butyl-4-hydroxyphenyl group at the 3-position. This compound was optimized for applications in arthritis and autoimmune diseases due to its dual inhibition of pro-inflammatory cytokines and modulation of immune responses .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-21-15(23)9-20-22(14)17/h7-10,24H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGAOZTOAGGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC3=NC(=O)C=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152230 | |
| Record name | Hwa 131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118788-41-3 | |
| Record name | Hwa 131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118788413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hwa 131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclization Strategy
The thiazolo-triazinone scaffold is constructed via cyclization reactions. A common method involves condensing 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionic acid derivatives with heterocyclic precursors. For instance, methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate reacts with thiazole-containing amines under catalytic conditions to form the fused triazinone ring.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiazole amine on the ester carbonyl, followed by intramolecular cyclization. The tert-butyl groups introduce steric hindrance, necessitating elevated temperatures (170–175°C) and prolonged reaction times (8–12 hours).
Catalyzed Transesterification
Patent US4885382A details a transesterification approach using dibutyltin oxide as a catalyst. This method optimizes the incorporation of the phenolic moiety into the triazinone structure:
Procedure :
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Reactants :
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Conditions :
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Temperature: 170–175°C
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Duration: Until methanol byproduct distills off (~6 hours).
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Advantages :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Byproduct Mitigation
The primary byproduct, methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate, forms due to incomplete transesterification. Strategies to suppress it include:
Purification and Characterization
Recrystallization Protocols
Crude product purity is enhanced via recrystallization:
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Transesterification | Dibutyltin oxide | 170–175 | 89 | 98.5 |
| Cyclocondensation | None | 150–160 | 78 | 95.2 |
| Microwave-Assisted | K₂CO₃ | 180 (MW) | 82 | 97.8 |
Key Observations :
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Catalyzed transesterification offers superior yield and purity.
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Microwave methods reduce reaction time but require specialized equipment.
Industrial-Scale Production Challenges
Scalability Issues
Regulatory Considerations
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Residual Solvents : Methanol levels must comply with ICH Q3C guidelines (<3000 ppm).
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Heavy Metals : Tin catalyst residues necessitate rigorous filtration.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a quinone derivative, while reduction would yield a dihydro derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Antibacterial Activity of Selected Derivatives
| Compound | Substituent (Position 6) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|---|
| 3g | p-Fluorophenyl | 0.5 | 0.5 |
| 4g | Carboxylic acid | 0.25 | 0.5 |
| Ciprofloxacin | — | 1.0 | 1.0 |
Acetylcholinesterase (AChE) Inhibitors
Derivatives with diaryl substitutions at positions 3 and 6 (e.g., 7c , 4b , 4e–4g ) were optimized for AChE inhibition, a target for Alzheimer’s disease:
- Potency : Compound 7c achieved 89.82% inhibition at 10 µM, surpassing huperzine-A in some assays .
- Hydroxy Group Impact : Derivatives with hydroxyl groups (e.g., 4b , 4e–4g ) formed hydrogen bonds with AChE’s catalytic site, enhancing binding affinity .
- Dual Binding Site Mechanism : Molecular docking revealed interactions with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a feature absent in HWA-131 .
Table 2: AChE Inhibitory Activity (Ellman Assay)
| Compound | Inhibition (%) at 10 µM | Key Structural Feature |
|---|---|---|
| 7c | 89.82 | 3,6-Diaryl with methoxy |
| 4e | 75.3 | 3-Hydroxyphenyl, 6-carboxyl |
| Huperzine-A | 85.1 | Natural alkaloid |
Anti-inflammatory and Immunomodulatory Agents
HWA-131 distinguishes itself from antibacterial and AChE-focused analogs through its unique anti-inflammatory profile:
- Steric Bulk : The 3,5-di-tert-butyl-4-hydroxyphenyl group enhances lipid solubility and membrane permeability, critical for targeting immune cells .
- Mechanistic Divergence : Unlike carboxyl-containing derivatives (e.g., 4g ), HWA-131 suppresses TNF-α and IL-6 via NF-κB pathway modulation rather than enzyme inhibition .
Structural-Activity Relationships (SAR) and Design Principles
- Scaffold Hopping : Replacing the 4H-thiazolo[2,3-c]-1,2,4-triazin-4-one scaffold with 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one improved antibacterial and AChE activities due to enhanced π-stacking and hydrogen bonding .
- Substituent Positioning : Chlorine or fluorine at position 6 (e.g., 3g ) increased antibacterial potency, while hydroxy groups at position 3 (e.g., 4e ) optimized AChE inhibition .
- Synthetic Flexibility : Green synthesis methods using ionic liquids (e.g., [Hnhm]HSO₄) enabled efficient one-pot preparation of AChE inhibitors, contrasting with multi-step routes for HWA-131 .
Biological Activity
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C18H22N4OS
- Molecular Weight : 342.46 g/mol
- IUPAC Name : 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one
The presence of the di-tert-butyl group and the hydroxyl moiety on the phenolic ring contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : The hydroxyl group in the structure acts as a radical scavenger, which is crucial in reducing oxidative stress in cells.
- Anti-inflammatory Properties : It inhibits cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Studies :
- Anti-inflammatory Effects :
- Anticancer Properties :
Q & A
Basic Synthesis and Purification Protocols
Q: What are the standard synthetic routes for preparing 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo[3,2-b][1,2,4]triazin-7-one? A: The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a triazinone precursor (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) with substituted phenacyl chlorides in acetic acid/sodium acetate buffer under reflux for 8–24 hours . Post-reaction, the product is isolated by solvent evaporation, filtration, and recrystallization from ethanol or dioxane. Key variables include stoichiometric ratios (1:1 molar ratio of precursors) and catalyst choice (e.g., POCl₃ for dehydrative cyclization) .
Advanced Synthesis: Addressing Low Yields and By-Products
Q: How can researchers optimize reaction conditions to mitigate low yields or undesired by-products during synthesis? A: Yield optimization often requires adjusting reaction time, temperature, and solvent polarity. For example, extending reflux duration to 24 hours in ethanol improves cyclization efficiency . By-products like unreacted phenacyl chlorides can be minimized using excess triazinone precursors (1.2:1 molar ratio) or by introducing scavengers (e.g., activated charcoal during recrystallization). Advanced purification techniques, such as column chromatography with ethyl acetate/hexane gradients, resolve structurally similar impurities .
Structural Characterization Techniques
Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A: Essential techniques include:
- ¹H/¹³C-NMR : To verify substituent environments (e.g., t-butyl protons at δ 1.4–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3400 cm⁻¹ for the phenolic group) .
- X-ray Crystallography : Resolves molecular packing and disorder, as seen in crystallographic reports showing dihedral angles (e.g., 76.9° between triazinone and aryl rings) and hydrogen-bonding motifs (e.g., C–H···O interactions) .
Advanced Structural Analysis: Managing Spectral and Crystallographic Anomalies
Q: How should researchers address discrepancies in spectral data or crystallographic disorder? A: For NMR anomalies (e.g., split peaks), use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to identify dynamic processes . In crystallography, refine disordered atoms (e.g., benzene rings with dual occupancy) using software like SHELXL, assigning partial occupancies (e.g., 0.509:0.491) . Validate against computational models (DFT-optimized geometries) to resolve ambiguities .
Designing Bioactivity Assays
Q: What experimental frameworks are used to evaluate the compound’s antimicrobial or antioxidant activity? A: Standard assays include:
- Antibacterial Studies : Broth microdilution (MIC determination against S. aureus or E. coli), with positive controls (e.g., ciprofloxacin) .
- Antioxidant Screening : DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced SAR Analysis: Resolving Contradictions in Substituent Effects
Q: How can conflicting structure-activity relationships (SAR) be rationalized, such as enhanced activity despite bulky substituents? A: Contradictions often arise from steric vs. electronic effects. For example, bulky t-butyl groups may enhance lipid solubility (improving membrane penetration) despite steric hindrance. Computational tools (e.g., molecular docking) can model ligand-receptor interactions, revealing hidden binding modes . Validate hypotheses via systematic substituent variation (e.g., replacing t-butyl with isopropyl) and measuring logP/solubility .
Environmental Stability and Degradation Pathways
Q: What methodologies assess the compound’s environmental persistence or degradation mechanisms? A: Key approaches include:
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC .
- Photolysis Studies : Expose to UV light (λ = 254 nm) and quantify byproducts using LC-MS .
- Microbial Degradation : Use soil slurry models with LC-MS/MS to track metabolite formation .
Integrating Computational and Experimental Data
Q: How can DFT calculations enhance interpretation of experimental results? A: DFT models (e.g., B3LYP/6-31G*) predict vibrational spectra, NMR chemical shifts, and reaction pathways. For instance, simulating the thiazolo-triazinone ring’s electron density explains its susceptibility to nucleophilic attack . Compare computed vs. experimental XRD bond lengths (e.g., C–S: 1.75 Å calculated vs. 1.73 Å observed) to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
